![molecular formula C14H17NO B2375830 N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide CAS No. 2361642-80-8](/img/structure/B2375830.png)
N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide, also known as PCEP, is a chemical compound that belongs to the class of arylcyclopropylamines. PCEP is a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine from the synaptic cleft. The dopamine system is involved in various physiological processes, including reward, motivation, and movement control. Therefore, PCEP has been investigated for its potential use in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide acts as a potent and selective inhibitor of the dopamine transporter (DAT). By inhibiting DAT, this compound increases the concentration of dopamine in the synaptic cleft, which enhances dopaminergic neurotransmission. This increase in dopamine levels can lead to various physiological and behavioral effects, depending on the brain region and the receptor subtype involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its ability to increase dopamine levels in the brain. Dopamine is a neurotransmitter that plays a critical role in various physiological processes, including reward, motivation, and movement control. Therefore, this compound can affect these processes by altering dopamine levels in the brain. For example, this compound has been shown to increase locomotor activity and induce reward-related behavior in animals.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide has several advantages as a research tool. It is a potent and selective inhibitor of DAT, which makes it a useful tool for investigating the role of the dopamine system in various physiological and pathological conditions. This compound is also relatively stable and easy to synthesize, which makes it a convenient compound to work with in the laboratory.
However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound has a relatively short half-life, which means that its effects may be short-lived. Additionally, this compound can be toxic at high doses, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide. One potential direction is to investigate the effects of this compound on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Another potential direction is to investigate the potential therapeutic uses of this compound, such as in the treatment of drug addiction or Parkinson's disease. Finally, further research is needed to investigate the long-term effects of this compound on brain function and behavior.
Méthodes De Synthèse
The synthesis of N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide involves a multi-step process that starts with the reaction of 1-phenylcyclopropylamine with acrylonitrile to form 1-(1-phenylcyclopropyl)-2-cyanoethane. This intermediate is then reduced with sodium borohydride to yield 1-(1-phenylcyclopropyl)ethanol. Finally, the alcohol is reacted with propionyl chloride to form this compound.
Applications De Recherche Scientifique
N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide has been used in various scientific research studies to investigate the role of the dopamine system in different physiological and pathological conditions. For example, this compound has been used to study the effects of dopamine transporter blockade on reward-related behavior in animals. This compound has also been used to investigate the role of the dopamine system in drug addiction and Parkinson's disease.
Propriétés
IUPAC Name |
N-[2-(1-phenylcyclopropyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-2-13(16)15-11-10-14(8-9-14)12-6-4-3-5-7-12/h2-7H,1,8-11H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMXXOLUQNKVKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1(CC1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2375747.png)
![5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride](/img/structure/B2375749.png)
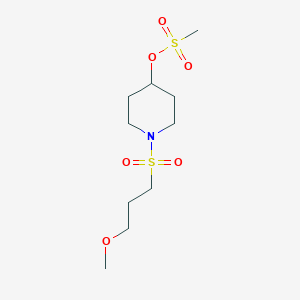
![Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate](/img/structure/B2375751.png)
![2-Chloro-N-[(3-methylimidazo[4,5-b]pyridin-2-yl)methyl]propanamide](/img/structure/B2375755.png)
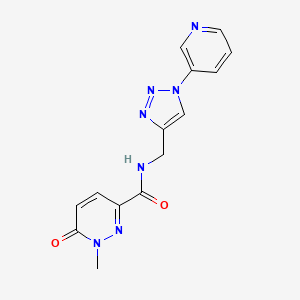
![N-(4-methoxybenzyl)-4-[6-({2-[(2-methoxyethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2375760.png)
![3,5-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2375761.png)
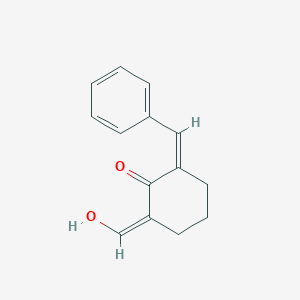
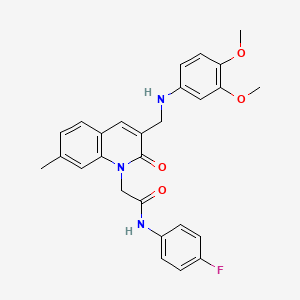

![N-(4-methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2375768.png)
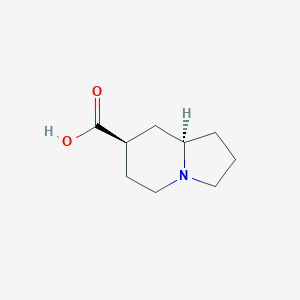
![N-(2-fluorophenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2375770.png)
